

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1442285

[Get Quote](#)

An In-Depth Technical Guide to **2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid**: Properties, Synthesis, and Applications

Introduction

In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids are indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^[1] These reagents provide a robust and versatile platform for the construction of carbon-carbon bonds, forming the backbone of countless complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.^{[2][3]}

The strategic incorporation of fluorine-containing functional groups into organic molecules is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.^[4] The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high electronegativity and lipophilicity, making it a desirable substituent in medicinal chemistry.^[5]

This guide provides a comprehensive technical overview of **2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid**, a specialized building block that combines the reactivity of a boronic acid with the modulating effects of an ortho-hydroxyl group and a trifluoromethoxy substituent. We will explore its physicochemical properties, discuss its

synthesis and safe handling, and detail its core applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties and Characterization

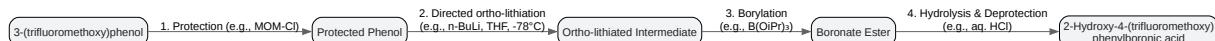
The unique arrangement of the boronic acid, hydroxyl, and trifluoromethoxy groups on the phenyl ring dictates the compound's reactivity and physical properties. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding and act as a directing group in certain reactions, while the potent electron-withdrawing nature of the trifluoromethoxy group at the para-position significantly influences the Lewis acidity of the boron center.[\[5\]](#)

Core Compound Data

Property	Value	Source(s)
CAS Number	1309768-22-6	[6] [7] [8]
Molecular Formula	C7H6BF3O4	[6] [8]
Molecular Weight	221.93 g/mol	[6]
IUPAC Name	(2-hydroxy-4-(trifluoromethoxy)phenyl)boronic acid	[6]
SMILES	OB(C1=CC=C(OC(F)(F)F)C=C1O)O	[6]
Typical Purity	≥95%	[9]

Note: Detailed experimental data such as melting point, boiling point, and specific solubility values for this exact compound are not widely published. Researchers should perform their own characterization.

Spectroscopic Profile Insights


While a specific spectrum for this compound is not publicly available, characterization would rely on standard spectroscopic techniques. Based on studies of similar (trifluoromethoxy)phenylboronic acid isomers, the following can be anticipated:[\[5\]](#)[\[10\]](#)

- ^1H NMR: Distinct signals would be expected for the three aromatic protons, the hydroxyl proton, and the boronic acid protons. The chemical shifts would be influenced by the electron-withdrawing $-\text{OCF}_3$ group and the electron-donating $-\text{OH}$ group.
- ^{13}C NMR: Signals would confirm the seven carbon atoms, with the carbon attached to the $-\text{OCF}_3$ group showing a characteristic quartet due to coupling with the fluorine atoms (^1JCF).
[\[5\]](#)
- ^{19}F NMR: A sharp singlet would be expected, confirming the presence of the $-\text{OCF}_3$ group.
- ^{11}B NMR: A broad singlet would appear in the region typical for arylboronic acids, confirming the chemical environment of the boron atom.[\[5\]](#)

Part 2: Synthesis and Safe Handling

Proposed Synthetic Pathway

While specific synthesis procedures for **2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid** are proprietary, a plausible route can be designed based on established methodologies for arylboronic acid synthesis.[\[11\]](#) A common approach involves the ortho-lithiation of a protected phenol followed by borylation.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid**.

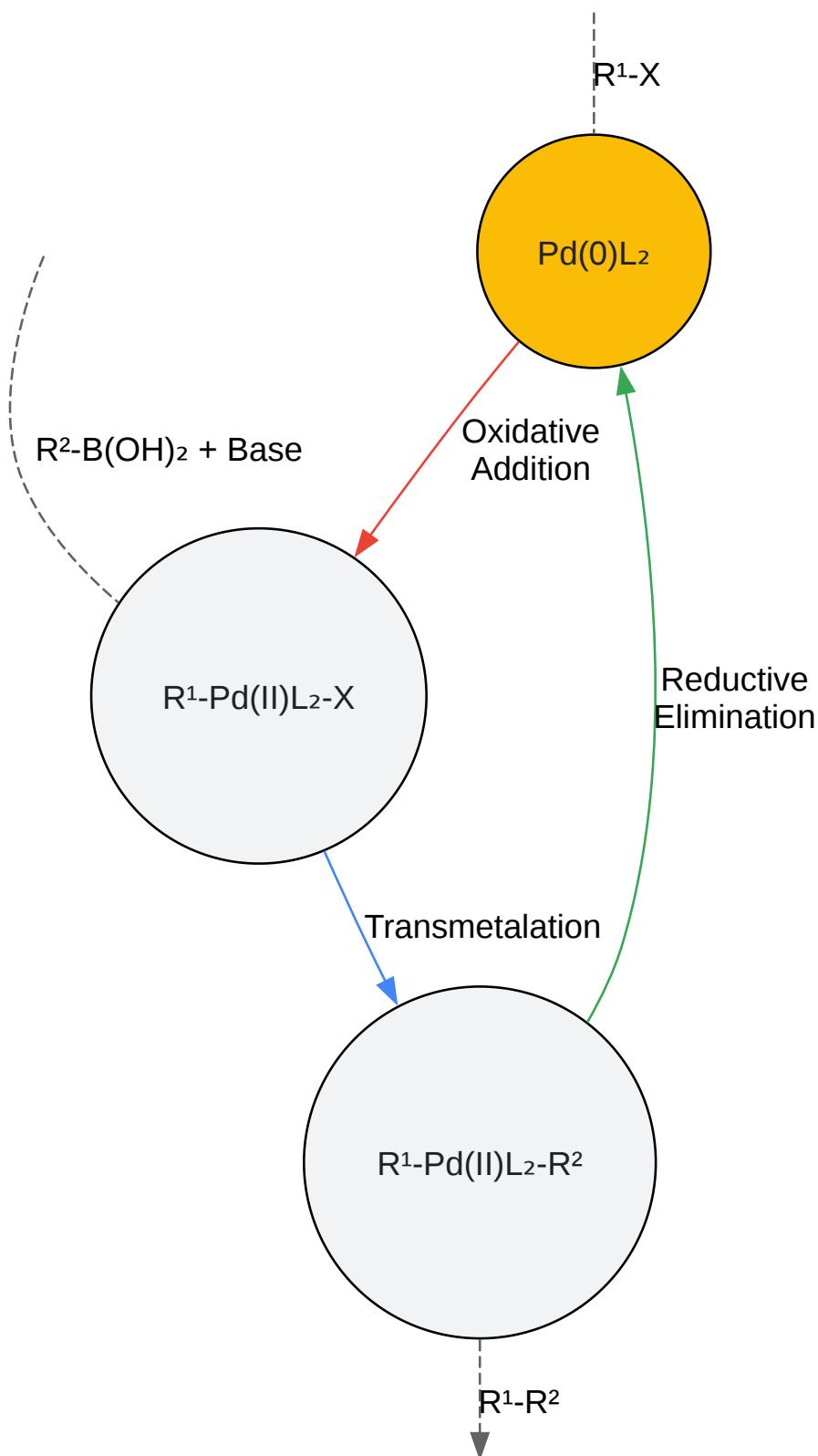
Causality Behind Experimental Choices:

- Protection: The acidic phenolic proton must be protected (e.g., as a methoxymethyl ether) to prevent it from quenching the strongly basic organolithium reagent used in the next step.
- Directed ortho-Lithiation: The protected ether oxygen directs the lithium to the adjacent (ortho) position, ensuring regioselective metalation. This is a highly reliable method for functionalizing the position ortho to a hydroxyl group.

- **Borylation:** The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate (like triisopropyl borate), forming a boronate ester intermediate.
- **Hydrolysis & Deprotection:** Acidic workup simultaneously hydrolyzes the boronate ester to the desired boronic acid and removes the protecting group to reveal the free phenol.

Safety and Handling Protocols

As with all boronic acids, proper handling is crucial. The following guidelines are based on safety data sheets for structurally related compounds.[\[12\]](#)[\[13\]](#)[\[14\]](#)


Hazard Category	Recommendations and Precautions
Personal Protective Equipment (PPE)	Wear chemical safety goggles, a lab coat, and nitrile gloves. [12] [13]
Handling	Use only in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. [14]
Health Hazards	May cause skin irritation, serious eye irritation, and respiratory tract irritation. [14] Avoid inhalation and contact with skin and eyes. [12]
Fire Safety	As in any fire, wear a self-contained breathing apparatus. [13] Thermal decomposition may produce hazardous gases like carbon oxides, boron oxides, and hydrogen fluoride. [12]
Storage	Store in a tightly sealed container in a cool, dry place. [14] Many boronic acids are moisture-sensitive and are best stored under an inert atmosphere (e.g., argon or nitrogen).
Incompatibilities	Avoid strong oxidizing agents and strong bases. [12] [13]

Part 3: Core Applications in Synthetic Chemistry

The primary application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[1][3]

The Suzuki-Miyaura Coupling Mechanism

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. The generally accepted catalytic cycle is a self-validating system that reliably produces the desired cross-coupled product.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R^1-X), forming a Pd(II) complex.
- Transmetalation: The organic group (R^2) from the base-activated boronic acid is transferred to the palladium center, displacing the halide. This is often the rate-determining step.[\[15\]](#)
- Reductive Elimination: The two organic fragments (R^1 and R^2) are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling **2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid** with a generic aryl bromide.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

- **2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid** (1.0 eq)
- Aryl Bromide (1.2 eq)
- Palladium(II) Acetate [$Pd(OAc)_2$] (2 mol%)
- Triphenylphosphine [PPh_3] (8 mol%) or other suitable ligand
- Potassium Carbonate (K_2CO_3), anhydrous (3.0 eq)
- Solvent: 1,4-Dioxane and Water (4:1 v/v)
- Nitrogen or Argon gas supply

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the **2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid**, aryl bromide, potassium carbonate, $Pd(OAc)_2$, and ligand.

- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
- **Solvent Addition:** Add the degassed dioxane/water solvent mixture via syringe. The solution should be sparged with the inert gas for an additional 10 minutes.
- **Reaction:** Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
- **Workup:** After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and water.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
- **Washing:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final biaryl product.

Conclusion

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is a highly valuable and specialized reagent for synthetic chemists. Its unique trifunctionalized structure provides a gateway to novel molecular architectures that are of significant interest in drug discovery and materials science.[3][8] By leveraging its capabilities, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, researchers can efficiently introduce the 2-hydroxy-4-(trifluoromethoxy)phenyl moiety, potentially enhancing the biological or material properties of the target compound. A thorough understanding of its properties, synthesis, and handling ensures its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Suzuki Coupling [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. clearsynth.com [clearsynth.com]
- 7. 2-hydroxy-4-(trifluoromethoxy)phenylboronic acid | 1309768-22-6 [chemicalbook.com]
- 8. 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]
- 9. 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid | 1072951-50-8 [sigmaaldrich.com]
- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1442285#2-hydroxy-4-trifluoromethoxy-phenylboronic-acid-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com